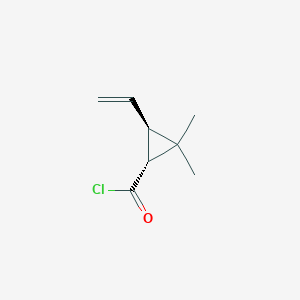![molecular formula C24H29PSi B14417420 Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane CAS No. 82294-34-6](/img/structure/B14417420.png)
Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes a triphenylphosphine moiety and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with 1-(trimethylsilyl)propyne under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound. These products have diverse applications in organic synthesis and industrial processes.
Applications De Recherche Scientifique
Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphine and trimethylsilyl groups. These interactions can lead to the formation of complexes with metals and other substrates, facilitating various chemical transformations. The molecular pathways involved include coordination with metal centers and activation of substrates through nucleophilic or electrophilic mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler analog without the trimethylsilyl group.
Trimethylsilylphosphine: Contains the trimethylsilyl group but lacks the triphenylphosphine moiety.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Uniqueness
Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane is unique due to the presence of both the triphenylphosphine and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
82294-34-6 |
|---|---|
Formule moléculaire |
C24H29PSi |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
triphenyl(1-trimethylsilylpropylidene)-λ5-phosphane |
InChI |
InChI=1S/C24H29PSi/c1-5-24(26(2,3)4)25(21-15-9-6-10-16-21,22-17-11-7-12-18-22)23-19-13-8-14-20-23/h6-20H,5H2,1-4H3 |
Clé InChI |
CHFDLCSVLBZJKV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


stannane](/img/structure/B14417343.png)
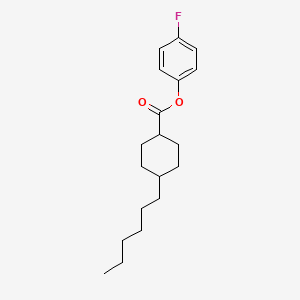
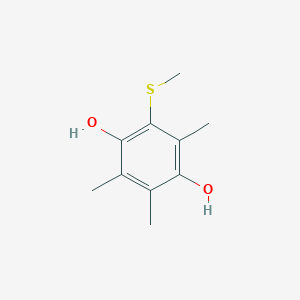
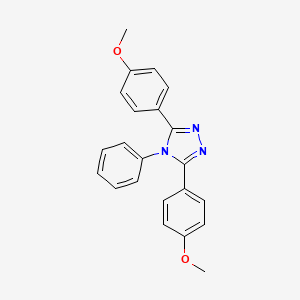
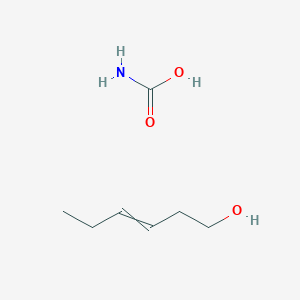
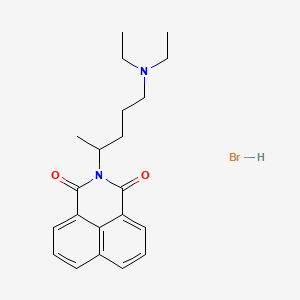
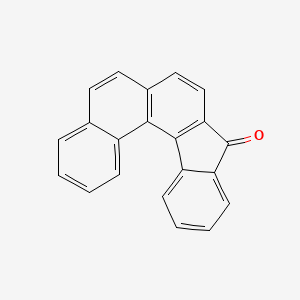

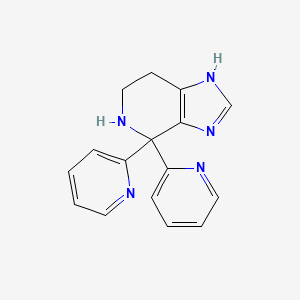

![2-[[(2S,3S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[(3-hydroxy-2-methylundecanoyl)-methylamino]-4-methylpent-4-enyl]amino]-3-methylbut-3-enoyl]amino]propanoyl]amino]butanoyl]amino]acetic acid](/img/structure/B14417400.png)
